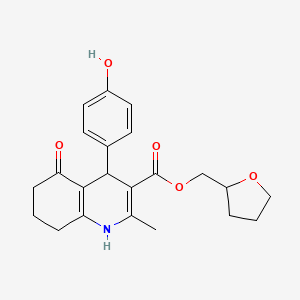

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a tetrahydrofuran ring, a hydroxyphenyl group, and a hexahydroquinoline structure, making it a unique molecule with diverse chemical properties.

Properties

IUPAC Name |

oxolan-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-13-19(22(26)28-12-16-4-3-11-27-16)20(14-7-9-15(24)10-8-14)21-17(23-13)5-2-6-18(21)25/h7-10,16,20,23-24H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVNIIIGSTSAGCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)O)C(=O)OCC4CCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base, followed by cyclization with tetrahydrofuran-2-carboxylic acid under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The carbonyl group in the hexahydroquinoline ring can be reduced to form alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemistry

In chemistry, Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical transformations makes it a versatile molecule for the design of new drugs .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with proteins, while the tetrahydrofuran ring can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- Tetrahydrofuran-2-ylmethyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Tetrahydrofuran-2-ylmethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

- Tetrahydrofuran-2-ylmethyl 4-(4-nitrophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents on the phenyl ring .

Biological Activity

Tetrahydrofuran-2-ylmethyl 4-(4-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (THF-HQ) is a novel compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

THF-HQ is characterized by its complex molecular structure that includes a tetrahydrofuran moiety and a hexahydroquinoline framework. The presence of the hydroxyl group on the phenyl ring enhances its solubility and potential reactivity. The molecular formula of THF-HQ is C₁₈H₁₉N₁O₄.

Antioxidant Activity

Research indicates that THF-HQ exhibits significant antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals effectively, thereby reducing oxidative stress in various cell types. This activity is crucial for preventing cellular damage linked to chronic diseases such as cancer and neurodegenerative disorders.

Antimicrobial Properties

THF-HQ has been evaluated for its antimicrobial efficacy against several bacterial strains. Studies show that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Anticancer Effects

Recent investigations into the anticancer properties of THF-HQ reveal promising results. In vitro assays have shown that THF-HQ induces apoptosis in cancer cell lines through the activation of caspase pathways. Furthermore, it has been reported to inhibit tumor growth in animal models, suggesting its potential as a chemotherapeutic agent.

The biological activities of THF-HQ are believed to be mediated through multiple pathways:

- Antioxidant Mechanism : By enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Antimicrobial Mechanism : By altering membrane permeability and inhibiting essential metabolic pathways in bacteria.

- Apoptotic Pathway Activation : Through the intrinsic pathway involving mitochondrial dysfunction and subsequent caspase activation.

Case Study 1: Antioxidant Efficacy

A study conducted on rat models demonstrated that administration of THF-HQ significantly reduced markers of oxidative stress compared to controls. The results indicated a marked increase in liver antioxidant enzyme levels after treatment with THF-HQ.

| Parameter | Control Group | THF-HQ Group |

|---|---|---|

| Malondialdehyde (MDA) | 12.5 ± 1.2 | 6.7 ± 0.9* |

| SOD Activity (U/mg protein) | 3.2 ± 0.3 | 5.8 ± 0.4* |

| Catalase Activity (U/mg protein) | 2.1 ± 0.2 | 4.0 ± 0.3* |

*Significantly different from control (p < 0.05).

Case Study 2: Anticancer Activity

In a xenograft model using human breast cancer cells, THF-HQ treatment resulted in a significant reduction in tumor volume compared to untreated controls.

| Treatment Group | Tumor Volume (mm³) | Weight Change (g) |

|---|---|---|

| Control | 1500 ± 200 | +5 |

| THF-HQ | 800 ± 150* | -2 |

*Significantly different from control (p < 0.01).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.